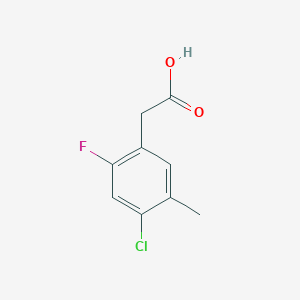

4-Chloro-2-fluoro-5-methylphenylacetic acid

Description

4-Chloro-2-fluoro-5-methylphenylacetic acid is an organic compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 g/mol . It is a derivative of phenylacetic acid, characterized by the presence of chloro, fluoro, and methyl substituents on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-2-fluoro-5-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-5-2-6(3-9(12)13)8(11)4-7(5)10/h2,4H,3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIAACRPIRBTLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)F)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-5-methylphenylacetic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-chloro-2-fluoro-5-methylbenzaldehyde.

Grignard Reaction: The benzaldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.

Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-5-methylphenylacetic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions include substituted phenylacetic acids, alcohols, aldehydes, and other derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-2-fluoro-5-methylphenylacetic acid is utilized in the design and synthesis of potential drug candidates. Its structure allows for interactions with various biological targets, making it a valuable compound in drug discovery.

Case Study: Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, a related compound demonstrated an IC50 value of 0.093 µM against the vascular endothelial growth factor receptor (VEGFR), which is critical for tumor angiogenesis. This suggests that derivatives of this compound could be developed into effective anticancer agents.

Organic Synthesis

This compound serves as an intermediate in synthesizing more complex organic molecules, particularly pharmaceuticals and agrochemicals. Its unique substitution pattern allows for the formation of diverse derivatives.

Applications in Synthesis

- Intermediate for Drug Development : The compound can be modified to create various drug candidates targeting specific enzymes or receptors.

- Agrochemical Development : It can be used to synthesize herbicides and pesticides that require specific structural features for biological activity.

Material Science

In material science, this compound contributes to the preparation of functional materials such as polymers and liquid crystals due to its unique structural properties.

Functional Materials

The presence of halogen atoms (chlorine and fluorine) enhances the compound's reactivity, making it suitable for creating materials with specific electronic or optical properties.

Biological Studies

The compound is employed in biochemical assays to study enzyme kinetics and inhibition. Its ability to act as a substrate or inhibitor for various enzymes makes it valuable in enzymatic studies, particularly in drug discovery contexts.

Enzyme Inhibition Studies

The interactions of this compound with enzymes can lead to significant biological effects, including enzyme inhibition or activation of signaling pathways relevant to disease processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-5-methylphenylacetic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its reactivity and binding affinity to certain enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 4-Chloro-2-fluorophenylacetic acid

- 4-Chloro-5-methylphenylacetic acid

- 2-Fluoro-5-methylphenylacetic acid

Uniqueness

4-Chloro-2-fluoro-5-methylphenylacetic acid is unique due to the presence of both chloro and fluoro substituents, which impart distinct chemical and physical properties. These substituents enhance its reactivity and make it a valuable intermediate in various synthetic processes.

Biological Activity

4-Chloro-2-fluoro-5-methylphenylacetic acid (CAS Number: 1805227-33-1) is an organic compound with a molecular formula of C9H8ClFO2 and a molecular weight of 202.61 g/mol. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals.

The biological activity of this compound is primarily attributed to its structural characteristics, particularly the presence of chloro and fluoro substituents. These functional groups enhance the compound's reactivity and binding affinity to biological targets, including enzymes and receptors. The mechanism may involve modulation of biochemical pathways through inhibition or activation of specific enzymes, leading to various physiological effects.

Antimicrobial Properties

Research indicates that similar compounds with chloro and fluoro groups exhibit significant antimicrobial properties. For instance, studies on related phenolic compounds have shown effective antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The disc diffusion method has been employed to assess the antibacterial efficacy of these compounds, revealing substantial inhibition zones compared to standard antibiotics .

Anti-cancer Potential

The anti-cancer potential of compounds similar to this compound has also been explored. For example, studies have indicated that certain derivatives can inhibit tumor cell proliferation by interfering with angiogenesis, a crucial process in tumor growth. In vitro studies have demonstrated that these compounds can reduce cell migration and attachment, suggesting their role in cancer prevention strategies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Chloro-2-fluorophenylacetic acid | Lacks methyl group | Moderate antibacterial activity |

| 4-Chloro-5-methylphenylacetic acid | Similar structure without fluorine | Enhanced anti-cancer properties |

| 2-Fluoro-5-methylphenylacetic acid | Lacks chlorine | Lower reactivity |

The presence of both chloro and fluoro substituents in this compound contributes to its distinct biological activity profile compared to these similar compounds.

Study on Antibacterial Activity

A recent study investigated the antibacterial activity of a series of phenolic compounds, including derivatives similar to this compound. The results showed that these compounds exhibited significant inhibition against various bacterial strains using the disc diffusion method. The average diameter of inhibition zones was measured, indicating potent antibacterial effects comparable to established antibiotics .

Anti-cancer Research

In another study focusing on angiogenesis inhibition, researchers evaluated the effects of phenolic compounds on breast cancer cell lines. The findings revealed that certain derivatives could effectively reduce tumor cell proliferation and induce apoptosis. This suggests potential applications for this compound in cancer treatment protocols .

Q & A

Q. What are the optimal synthetic routes for 4-chloro-2-fluoro-5-methylphenylacetic acid, and how can purity be ensured?

Q. How can structural confirmation of this compound be achieved?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and acetic acid protons (δ 3.6–4.0 ppm). Fluorine and chlorine substituents cause splitting patterns .

- FTIR : Confirm carboxylic acid (1700–1720 cm⁻¹) and C-F/C-Cl bonds (1100–1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z ~218 (C₉H₇ClFO₂) with fragments at m/z 181 (loss of -CH₂COOH) .

Advanced Research Questions

Q. How do substituent positions (chloro, fluoro, methyl) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Steric and electronic effects dominate:

-

Fluoro (ortho position): Electron-withdrawing effect deactivates the ring, slowing electrophilic substitution but enhancing Suzuki coupling .

-

Methyl (meta position): Steric hindrance reduces accessibility to the reactive site, requiring bulky ligands (e.g., Pd(PPh₃)₄) for efficient coupling .

-

Experimental optimization: Vary catalyst loading (1–5 mol%) and temperature (60–100°C) to maximize yield .

- Data Table : Substituent Effects on Reactivity

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. To address:

Reproducibility Checks : Repeat assays with purified batches (>98% via preparative HPLC) .

Structure-Activity Relationship (SAR) : Compare derivatives (e.g., 5-methyl vs. 5-iodo analogs) to isolate substituent effects .

Computational Modeling : Use DFT to predict binding affinities and validate with in vitro assays (e.g., enzyme inhibition) .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer : Conduct accelerated stability studies:

-

pH Stability : Incubate in buffers (pH 2–10) at 25°C and 40°C for 72 hours. Monitor degradation via HPLC .

-

Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>150°C typical for aromatic acids) .

-

Light Sensitivity : Expose to UV (254 nm) for 24 hours; quantify photodegradation products via LC-MS .

- Data Table : Stability Profile

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| pH 2, 40°C, 72h | 15 | 4-Chloro-2-fluorobenzoic acid |

| pH 10, 40°C, 72h | 30 | Demethylated product |

| UV exposure, 24h | 25 | Ring-opened isomer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.